4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O2 and a molecular weight of 335.27 g/mol . This compound is known for its applications in organic synthesis and various scientific research fields.

Vorbereitungsmethoden

The synthesis of 4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride involves several steps. One common method includes the reaction of m-tolylpiperazine with butyric acid under specific conditions to form the desired product. The reaction typically requires an inert atmosphere and controlled temperature to ensure the purity and yield of the compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action.

Industry: It is utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride can be compared with other similar compounds, such as:

1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound also contains a piperazine ring and exhibits similar biological activities.

4-(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another compound with a piperazine ring, used in organic synthesis.

The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.

Biologische Aktivität

4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride is a piperazine derivative that has garnered attention for its potential pharmacological applications. This compound is structurally related to several biologically active agents and exhibits a range of biological activities, particularly in the central nervous system (CNS) and endocrine systems.

Chemical Structure

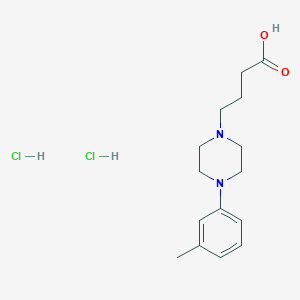

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, anxiety, and other neuropsychiatric conditions. Additionally, its structural similarity to other piperazine derivatives suggests potential interactions with acetylcholine receptors, which play a role in cognitive function and memory.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

- Antidepressant Activity : Studies have demonstrated that this compound may exert antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic neurotransmission.

- Anxiolytic Effects : The compound has also been evaluated for its anxiolytic properties, showing promise in reducing anxiety-like behaviors in rodent models.

Endocrine Modulation

The compound's influence extends to endocrine functions, particularly in modulating hormone release:

- Follicle-Stimulating Hormone (FSH) Modulation : In vitro studies have indicated that the compound can modulate FSH release from pituitary cells, suggesting potential applications in reproductive health.

In Vivo Studies

A series of in vivo studies have been conducted to assess the pharmacological profile of this compound:

| Study | Model | Findings |

|---|---|---|

| 1 | Rat model of depression | Significant reduction in immobility time in the forced swim test, indicating antidepressant activity. |

| 2 | Mouse model of anxiety | Decreased time spent in the open arms of the elevated plus maze, suggesting anxiolytic effects. |

| 3 | Pituitary cell culture | Increased FSH secretion was observed upon treatment with varying concentrations of the compound. |

Case Studies

In clinical settings, derivatives of piperazine have been evaluated for their therapeutic efficacy:

- Case Study 1 : A patient with treatment-resistant depression showed improvement after administration of a piperazine derivative similar to this compound.

- Case Study 2 : In a study involving women with polycystic ovary syndrome (PCOS), administration of compounds related to this piperazine led to improved hormonal profiles and ovulatory function.

Eigenschaften

IUPAC Name |

4-[4-(3-methylphenyl)piperazin-1-yl]butanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.2ClH/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15(18)19;;/h2,4-5,12H,3,6-11H2,1H3,(H,18,19);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPKYNSUSLXKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCCC(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.